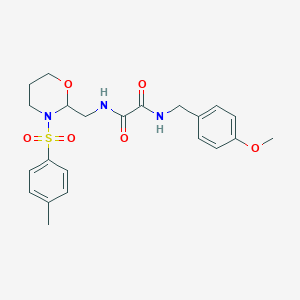
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O6S and its molecular weight is 461.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by the following components:
- Methoxybenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Oxazinan ring : Implicated in various biological activities, particularly in modulating enzyme functions.
- Oxalamide linkage : May enhance binding properties to target proteins.
Cytotoxicity Against Cancer Cells
Research has demonstrated that derivatives of oxazinan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This activity is crucial for their anticancer potential.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5g | A2780 (Ovarian) | 4.47 | Inhibits tubulin polymerization |
| 5c | MCF-7 (Breast) | 52.8 | Induces G2/M phase arrest |
| 4d | A2780/RCIS | 20.0 | Binds to colchicine site on tubulin |
These results indicate that this compound and its analogs may serve as effective agents in cancer treatment by targeting microtubule dynamics.
The primary mechanism through which this compound exerts its biological effects appears to be through:
- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it disrupts microtubule dynamics essential for mitosis.
- Induction of Apoptosis : The arrest in the cell cycle can lead to programmed cell death in cancerous cells.
Study on Anticancer Activity
A pivotal study investigated a series of oxazinan derivatives, including those structurally related to this compound. The findings indicated that these compounds not only inhibited cell proliferation but also showed promise in overcoming multidrug resistance (MDR) in cancer cells.
Key Findings :
- The compounds demonstrated a broad spectrum of cytotoxicity across multiple cancer cell lines.
- In vivo studies indicated significant tumor growth inhibition without notable neurotoxicity at therapeutic doses.
Structure–Activity Relationship (SAR)
Exploring the SAR of this compound reveals that modifications to the methoxy group and variations in the oxazinan ring influence both potency and selectivity towards different cancer types.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Increasing methoxy substitutions | Enhanced lipophilicity and potency |
| Altering oxazinan substituents | Varying selectivity towards cancer types |
特性
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-4-10-19(11-5-16)32(28,29)25-12-3-13-31-20(25)15-24-22(27)21(26)23-14-17-6-8-18(30-2)9-7-17/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCQKNXMSBBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














